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Compound of Interest

Compound Name:
JWH 018 N-(5-bromopentyl)

analog

CAS No.: 1445578-62-0

Cat. No.: B585078

Get Quote

Introduction & Compound Profile
The JWH 018 N-(5-bromopentyl) analog (Item No. 11047, Cayman Chemical) is a synthetic

cannabinoid and a structural derivative of JWH-018. Structurally, it replaces the terminal methyl

group of the pentyl chain with a bromine atom.

While JWH-018 is a potent agonist at both CB

and CB

receptors, the 5-bromopentyl analog serves a distinct role in pharmacological research:

Structure-Activity Relationship (SAR) Probe: It allows researchers to investigate the "halogen

effect" on the hydrophobic binding pocket of the cannabinoid receptor. Large, lipophilic

halogens (like bromine) at the

-position of the alkyl chain often modulate affinity and metabolic stability compared to the
parent alkyl or
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-fluorinated analogs (e.g., AM-2201).

Synthetic Intermediate: The terminal alkyl bromide is a versatile electrophile, making this

compound a critical precursor for synthesizing radioligands (e.g., via

F substitution for PET imaging) or "click" chemistry probes.

Chemical Properties & Handling[1][2]
Formal Name: [1-(5-bromopentyl)-1H-indol-3-yl]-1-naphthalenyl-methanone[1][2]

Molecular Formula: C

H

BrNO[1]

Solubility: Soluble in DMSO (~10 mg/mL) and DMF (~30 mg/mL).[1] Low aqueous solubility.

Stability: The alkyl bromide moiety is susceptible to hydrolysis and nucleophilic attack. Avoid

protic solvents (methanol/ethanol) for long-term storage to prevent solvolysis. Store neat or

in DMSO at -20°C. Protect from light to prevent debromination.

Signaling Pathway Visualization
Before detailing the protocols, it is critical to visualize the canonical signaling pathway activated

by this compound. As a cannabimimetic, it acts primarily through G

/G

-coupled GPCRs.
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Figure 1: Canonical G

/G

signaling pathway. The JWH analog binds the receptor, triggering GDP-GTP exchange, which
inhibits Adenylyl Cyclase (reducing cAMP) and activates downstream kinases.

Protocol A: Membrane Preparation & Radioligand
Binding
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Objective: Determine the binding affinity (

) of the JWH 018 N-(5-bromopentyl) analog at hCB

and hCB

receptors.

Materials
Membranes: HEK293 or CHO cells stably overexpressing hCB

or hCB

.

Radioligand: [

H]CP-55,940 (Specific Activity: 100–180 Ci/mmol).

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

, 2.5 mM EDTA, 0.5 mg/mL fatty-acid-free BSA (critical to prevent ligand adsorption to
plastic).

Experimental Workflow
Compound Prep: Dissolve JWH 018 N-(5-bromopentyl) analog in 100% DMSO to 10 mM.

Serially dilute in DMSO to create 100x stocks (Final assay range: 10 pM to 10

M).

Incubation Setup: In 96-well polypropylene plates (siliconized preferred), add:

Total Binding: 145

L Membrane suspension (5–10

g protein/well) + 5

L Vehicle (1% DMSO final).
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Non-Specific Binding (NSB): 145

L Membrane + 5

L unlabeled CP-55,940 (10

M final).

Experimental: 145

L Membrane + 5

L JWH analog (varying concentrations).

Reaction Start: Add 50

L [

H]CP-55,940 (Final concentration: ~0.5–1.0 nM, close to its

).

Equilibrium: Incubate for 90 minutes at 30°C.

Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 0.5 mg/mL BSA).

Detection: Add liquid scintillation cocktail and count radioactivity.

Data Analysis
Calculate

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is the dissociation constant of [

H]CP-55,940.
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Protocol B: Functional [ S]GTP S Binding Assay
Objective: Assess the intrinsic efficacy (

) and potency (

) of the analog. This assay measures the direct activation of G-proteins, the most proximal
functional event.

Rationale
Because JWH analogs are often full agonists, they stimulate high levels of GDP-GTP

exchange. We use [

S]GTP

S, a non-hydrolyzable GTP analog, which accumulates on activated G

subunits.

Workflow Visualization
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Figure 2: Step-by-step workflow for the GTP

S functional assay.

Detailed Steps
Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl

, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.

GDP Loading (Critical): Pre-incubate membranes (10

g/well ) with GDP (10–50
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M) for 15 minutes. Note: High GDP lowers basal noise, essential for detecting agonist
stimulation.

Agonist Addition: Add JWH 018 N-(5-bromopentyl) analog (10 concentrations).

Isotope Addition: Add [

S]GTP

S (~0.1 nM final).

Incubation: 60 minutes at 30°C.

Termination: Filter and wash as in Protocol A.

Protocol C: cAMP Inhibition Assay (TR-FRET)
Objective: Verify downstream signaling. Since CB

/CB

are G

-coupled, agonists should inhibit Forskolin-stimulated cAMP production.[3][4]

Method: TR-FRET (Time-Resolved Fluorescence
Resonance Energy Transfer)

Cells: CHO-hCB

cells (living cells preferred over membranes for cyclase assays).

Reagents: Forskolin (to raise basal cAMP), IBMX (phosphodiesterase inhibitor), Europium-

cryptate labeled cAMP antibody, d2-labeled cAMP analog.

Protocol Steps
Cell Plating: Plate 5,000 cells/well in a 384-well low-volume white plate.

Stimulation Buffer: HBSS + 500
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M IBMX.

Treatment: Add JWH analog (agonist) + Forskolin (2–10

M) simultaneously.

Control: Forskolin alone (Max signal).

Basal: Buffer only (Min signal).

Incubation: 30–45 minutes at Room Temperature.

Detection: Add Lysis buffer containing the FRET donor (Eu-cryptate antibody) and acceptor

(d2-cAMP).

Read: Measure HTRF ratio (665 nm / 620 nm) on a compatible plate reader.

Interpretation: High FRET signal = Low cAMP (Strong Agonist effect). Low FRET signal =

High cAMP (Weak/No Agonist effect).

Summary of Expected Results
The following table summarizes the expected pharmacological profile based on JWH-018 and

halogenated analog data [1, 2].
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Parameter Assay Type Expected Outcome Notes

Affinity (

)
Radioligand Binding < 10 nM

The 5-bromo group is

lipophilic, likely

maintaining or

enhancing affinity vs.

JWH-018 (9 nM).

Efficacy (

)

[

S]GTP

S

Full Agonist

Expect >100%

efficacy relative to CP-

55,940 or similar to

JWH-018.

Potency (

)

cAMP / GTP

S
Low Nanomolar

Potency usually tracks

with affinity for this

class.

Selectivity Binding

CB

> CB

JWH-018 analogs

often show slight CB

selectivity, though

they are potent at

both.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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